methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate
Overview
Description
Methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as esters, amidines, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate typically involves multiple steps, starting with the formation of the core bicyclic structure. One common synthetic route includes the cyclization of diaminomaleonitrile derivatives under specific conditions to form the bicyclic core. Subsequent steps may involve methylation and esterification reactions to introduce the methoxy and benzoate groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate: can be compared to other similar compounds, such as:
4,5-Dicyano-1,2,3-triazole: : Both compounds share a bicyclic structure with nitrogen-rich rings.
2-Methyl-4-amino-6-methoxy-s-triazine: : Similar in having amino and methoxy groups.
The uniqueness of This compound
Properties
IUPAC Name |
methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-13(22)11-6-4-10(5-7-11)12-15(8-18)14(20)21-17(24-2,25-3)16(12,15)9-19/h4-7,12H,1-3H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPFCSCMMHXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3(C2(C(N=C3N)(OC)OC)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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